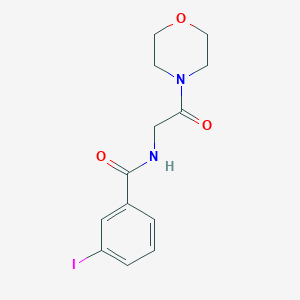![molecular formula C13H19N3O3 B6644084 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6644084.png)
2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid, also known as DPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. DPA has been shown to have potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders.
作用机制
The primary mechanism of action of 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid is the inhibition of DPP-4, an enzyme that is involved in the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP). Inhibition of DPP-4 results in increased levels of these hormones, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, and to improve endothelial function. 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid has also been shown to reduce lipid accumulation in liver cells, suggesting a potential role in the treatment of non-alcoholic fatty liver disease (NAFLD).
实验室实验的优点和局限性
One advantage of using 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid in laboratory experiments is its high potency and specificity as a DPP-4 inhibitor. This allows for precise control over the inhibition of DPP-4 activity and the resulting effects on glucose metabolism. However, 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid can be expensive to synthesize and may have limited solubility in certain experimental conditions, which can present challenges for its use in certain assays.
未来方向
There are several potential future directions for research on 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid and its therapeutic applications. One area of interest is the development of 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid analogs with improved pharmacokinetic properties and/or enhanced potency for DPP-4 inhibition. Another area of focus is the investigation of the effects of 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid on other metabolic pathways and physiological systems, such as lipid metabolism and cardiovascular function. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid in humans, particularly in the context of type 2 diabetes and other metabolic disorders.
合成方法
The synthesis of 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid involves a multi-step process that begins with the reaction of 1,5-dimethylpyrazole-3-carboxylic acid with piperidine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield the final product, 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid. The purity and yield of 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid can be improved through various purification techniques such as column chromatography and recrystallization.
科学研究应用
2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid has also been investigated for its potential use in the treatment of obesity, as it has been shown to reduce body weight gain and adiposity in animal studies.
属性
IUPAC Name |
2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9-7-11(14-15(9)2)13(19)16-6-4-3-5-10(16)8-12(17)18/h7,10H,3-6,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBLGZIMYZHLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCCCC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6644010.png)
![2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide](/img/structure/B6644016.png)
![4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide](/img/structure/B6644018.png)

![2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6644032.png)
![5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6644037.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644041.png)

![2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6644051.png)
![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)
![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol](/img/structure/B6644094.png)
